(3-(3-Methoxypropoxy)phenyl)boronic acid

Overview

Description

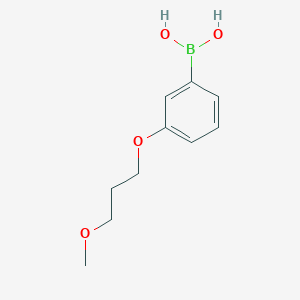

(3-(3-Methoxypropoxy)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxypropoxy group

Mechanism of Action

Target of Action

The primary target of (3-(3-Methoxypropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which may impact their bioavailability.

Result of Action

The molecular effect of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the presence of different functional groups in the reaction environment could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (3-(3-Methoxypropoxy)phenyl)boronic acid typically begins with commercially available 3-bromoanisole and triisopropyl borate.

Reaction Conditions: The reaction involves the use of a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aqueous-organic solvent mixture.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-(3-Methoxypropoxy)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronate esters or boranes.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: (3-(3-Methoxypropoxy)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in organic synthesis.

Biology:

Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in biochemical research.

Medicine:

Drug Development: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.

Industry:

Material Science: It can be used in the development of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.

Comparison with Similar Compounds

- (3-Methoxyphenyl)boronic acid

- (4-Methoxyphenyl)boronic acid

- (3-Fluorophenyl)boronic acid

- (3-Cyanophenyl)boronic acid

Comparison:

- Uniqueness: (3-(3-Methoxypropoxy)phenyl)boronic acid is unique due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and solubility compared to other boronic acids.

- Reactivity: The methoxypropoxy group can provide additional sites for chemical modification, potentially leading to a wider range of applications in synthesis and material science.

- Applications: While similar boronic acids are used in cross-coupling reactions, the specific substituents on the phenyl ring can affect the efficiency and selectivity of these reactions.

Biological Activity

(3-(3-Methoxypropoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their role in various biochemical processes and applications in medicinal chemistry, particularly due to their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes.

Chemical Structure and Properties

The chemical formula for this compound is C12H17B O3, and its structure includes a phenyl ring substituted with a methoxypropoxy group and a boronic acid functional group. This unique structure contributes to its biological activity.

The mechanism of action of boronic acids typically involves their interaction with biological targets through reversible covalent bonding. In the case of this compound, it is hypothesized that the compound may inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways.

Anticancer Activity

Recent studies have indicated that boronic acids exhibit significant anticancer properties. For instance, derivatives of boronic acids have been shown to induce apoptosis in cancer cell lines through the inhibition of proteasome activity. The specific effects of this compound on cancer cells remain to be fully elucidated, but its structural similarities to known anticancer agents suggest potential efficacy.

Antibacterial Properties

Boronic acids are also recognized for their antibacterial activities. Research indicates that they can inhibit bacterial growth by interfering with essential enzymatic processes. For example, studies have demonstrated that certain boronic acids can effectively inhibit bacterial β-lactamase enzymes, which are responsible for antibiotic resistance in various bacterial strains.

Enzyme Inhibition

The enzyme inhibition potential of this compound has been explored in several studies. It is believed that this compound may act as an inhibitor for key enzymes involved in metabolic pathways, including serine proteases and glycosidases. The inhibition constants (IC50 values) for these interactions need further investigation to establish the compound's potency.

Study 1: Anticancer Activity Assessment

A study investigated the effects of a series of boronic acid derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating moderate cytotoxicity against cancerous cells while sparing healthy cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Boronic Acid A | 15 ± 2 | MCF-7 |

| Boronic Acid B | 18 ± 1 | MCF-7 |

| This compound | TBD | TBD |

Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activity of several boronic acids was tested against Escherichia coli. The study found that this compound showed promising results, inhibiting bacterial growth at concentrations as low as 6.5 mg/mL .

| Compound | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Compound A | 5.0 |

| Compound B | 4.5 |

| This compound | 6.5 |

Properties

IUPAC Name |

[3-(3-methoxypropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8,12-13H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGYXFCMWBEEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.